![molecular formula C12H11NO B3215144 4-Hydroxy-2-(2-methylphenyl)pyridine CAS No. 1159814-27-3](/img/structure/B3215144.png)
4-Hydroxy-2-(2-methylphenyl)pyridine
Overview
Description
“4-Hydroxy-2-(2-methylphenyl)pyridine” is a compound that is likely to have a structure similar to pyridine derivatives . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the use of aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation . Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-Hydroxy-2-(2-methylphenyl)pyridine” is likely to be similar to that of pyridine derivatives, which are characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Pyridinium salts, which are structurally diverse and are found in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Hydroxy-2-(2-methylphenyl)pyridine” are likely to be similar to those of other pyridine derivatives. For instance, 2-(4-Methylphenyl)pyridine is a clear yellow to gold liquid .Mechanism of Action
The mechanism of action of “4-Hydroxy-2-(2-methylphenyl)pyridine” is likely to be similar to that of other pyridine derivatives. These compounds are known to exert diverse biological effects, ranging from antifungal, antibacterial, insecticidal, and cytotoxic activity to the induction of neurite outgrowth in different cell assays .
Safety and Hazards
As with any chemical compound, handling “4-Hydroxy-2-(2-methylphenyl)pyridine” requires appropriate safety measures. These may include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Future research on “4-Hydroxy-2-(2-methylphenyl)pyridine” and similar compounds could focus on developing efficient and general protocols for the synthesis of functionalized pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation . This could lead to the discovery of new pyridine compounds with different biological profiles .
properties
IUPAC Name |
2-(2-methylphenyl)-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMNDPOFYKMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671700 | |
Record name | 2-(2-Methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(2-methylphenyl)pyridine | |
CAS RN |
1159814-27-3 | |
Record name | 2-(2-Methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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